Product packaging for 1-(2H-Isoindol-2-yl)ethanone(Cat. No.:)

1-(2H-Isoindol-2-yl)ethanone

Cat. No.: B11922124
M. Wt: 159.18 g/mol
InChI Key: BREYZSCNZJQPOK-UHFFFAOYSA-N
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Description

1-(2H-Isoindol-2-yl)ethanone ( 49616-48-0) is a chemical compound with the molecular formula C 10 H 9 NO and a molecular weight of 159.18 g/mol . Its structure features an isoindole core, a heterocyclic amine of significant interest in medicinal chemistry, acylated with an acetyl group. While specific biological data for this compound itself is limited, its core scaffold is a valuable template in organic synthesis. Researchers recognize the broader isoindolin-2-yl-acetamide and related structures as privileged scaffolds in drug discovery due to their presence in compounds with diverse biological activities . For instance, the isoindolin-2-yl-acetamide motif is found in FDA-approved drugs like Lenalidomide and in investigational compounds acting as proteasome inhibitors, P2X7 receptor inhibitors, and EGFR inhibitors . As such, this compound serves as a versatile synthetic intermediate or building block for researchers developing novel pharmaceutical candidates and exploring new chemical space, particularly through multicomponent reactions (MCRs) and post-cyclization transformations . Please Note: This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B11922124 1-(2H-Isoindol-2-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

1-isoindol-2-ylethanone

InChI

InChI=1S/C10H9NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-7H,1H3

InChI Key

BREYZSCNZJQPOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C2C=CC=CC2=C1

Origin of Product

United States

Investigation of Reactivity Patterns and Reaction Mechanisms for 1 2h Isoindol 2 Yl Ethanone

Reactivity of the Isoindole Nitrogen and its Implications for Functionalization

The nitrogen atom in 1-(2H-Isoindol-2-yl)ethanone is part of an amide functionality, specifically an N-acyl derivative of isoindole. This significantly influences its reactivity compared to a simple secondary amine. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group of the ethanone (B97240) moiety, reducing its nucleophilicity.

This delocalization has several implications for functionalization at the nitrogen center. Direct alkylation or acylation at the nitrogen is generally not feasible under standard conditions due to its diminished nucleophilic character. The N-acetyl group is relatively stable; for instance, in the related compound N-acetylphthalimide, prolonged boiling in water leads to the opening of the imide ring rather than the cleavage of the acetyl group.

However, the nitrogen atom and its acyl group can play a role in directing reactions on other parts of the molecule. For example, kinetic and product studies on related N-acetyl derivatives like N-acetyltetrahydroisoquinoline have shown that the amide nitrogen influences the reactivity of adjacent C-H bonds towards hydrogen atom transfer (HAT) reactions. researchgate.net While this compound lacks the sp³-hybridized carbons of the tetrahydroisoquinoline ring, the principle of the N-acetyl group modulating the electronic environment of the entire isoindole system remains pertinent.

Functionalization of nitrogen-containing heterocycles is a broad field, often involving the use of transition metal-stabilized carbenes or nitrogen-centered radicals to achieve C-H functionalization or amination of other molecules. nd.edunih.gov While specific studies on this compound are not prevalent, these modern synthetic methods represent potential avenues for its further derivatization.

Transformations Involving the Ethanone Carbonyl Group

The ethanone carbonyl group is a key site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox processes.

Nucleophilic Addition and Condensation Reactions at the Carbonyl Center

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This reactivity is fundamental to a wide range of organic reactions. masterorganicchemistry.commsu.ruchemistryguru.com.sgyoutube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to yield an alcohol. masterorganicchemistry.com

Nucleophilic Addition Reactions:

Common nucleophiles that can add to the carbonyl group include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from NaBH₄, LiAlH₄), and cyanide ions. masterorganicchemistry.commasterorganicchemistry.com The addition of these nucleophiles would convert the ethanone moiety into a secondary alcohol.

Condensation Reactions:

Condensation reactions, such as the aldol (B89426) condensation and the Knoevenagel condensation, involve the reaction of the carbonyl group with an enol or enolate. sigmaaldrich.comwikipedia.org In the context of this compound, it could potentially react with an enolate to form a β-hydroxy ketone, which might subsequently dehydrate to an α,β-unsaturated ketone. wikipedia.orgtowson.edu Similarly, reaction with active methylene (B1212753) compounds in the presence of a basic catalyst could lead to Knoevenagel condensation products. sigmaaldrich.com The formation of imines and enamines through reaction with primary and secondary amines, respectively, is also a characteristic reaction of ketones. frontiersin.org

The table below summarizes potential nucleophilic addition and condensation reactions at the ethanone carbonyl group.

Reaction TypeReagent/ConditionsExpected Product Moiety
Grignard ReactionR-MgX, then H₃O⁺Tertiary alcohol
ReductionNaBH₄ or LiAlH₄, then H₃O⁺Secondary alcohol
Cyanohydrin FormationNaCN, H⁺Cyanohydrin
Aldol CondensationAldehyde/Ketone, Base/Acidβ-Hydroxy ketone
Knoevenagel CondensationActive methylene compound, Baseα,β-Unsaturated ketone
Imine FormationR-NH₂, Acid catalystImine

Redox Chemistry of the Ethanone Moiety

The ethanone group can undergo both reduction and oxidation reactions.

Reduction:

As mentioned, the carbonyl group can be readily reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The general mechanism for these reductions involves the nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com

Oxidation:

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions or with strong oxidizing agents, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur. A more relevant transformation is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. wiley-vch.de In this reaction, a migratory aptitude of the attached groups determines the product. For this compound, this would involve the migration of either the methyl group or the isoindole ring.

Electrophilic and Nucleophilic Substitution Reactions on the Isoindole Aromatic Ring

The benzene (B151609) ring of the isoindole nucleus can undergo substitution reactions, with the N-acetyl group influencing the regioselectivity and reactivity.

Electrophilic Aromatic Substitution (SₑAr):

The N-acetyl group is a deactivating group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl, which pulls electron density away from the aromatic ring. masterorganicchemistry.comwikipedia.org It is, however, an ortho, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur, albeit slower than for benzene, primarily at the positions ortho and para to the point of attachment of the five-membered ring. wikipedia.orgwikipedia.orgbyjus.com

Nucleophilic Aromatic Substitution (SₙAr):

Aromatic rings generally resist nucleophilic substitution unless they are activated by strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.orgfishersci.itnumberanalytics.comdalalinstitute.com The N-acetyl group is deactivating for SₑAr, which means it makes the ring less electron-rich. However, for SₙAr to occur efficiently, typically very strong electron-withdrawing groups like nitro groups are required at positions ortho or para to a leaving group on the aromatic ring. masterorganicchemistry.comwikipedia.org Therefore, direct nucleophilic aromatic substitution on the unsubstituted isoindole ring of this compound is unlikely under standard conditions.

Cycloaddition and Rearrangement Processes Involving the Isoindole Skeleton

Cycloaddition Reactions:

Isoindole and its derivatives are known to behave as dienes in Diels-Alder [4+2] cycloaddition reactions. libretexts.org This reactivity is a hallmark of the isoindole system. The N-acetyl group, being electron-withdrawing, would likely influence the reactivity of the isoindole diene system, potentially making it more reactive towards electron-rich dienophiles. These reactions provide a powerful tool for the construction of more complex polycyclic structures. numberanalytics.comkharagpurcollege.ac.inmdpi.comrsc.org Other types of cycloaddition reactions, such as 1,3-dipolar cycloadditions, are also prevalent in heterocyclic chemistry for the synthesis of five-membered rings. libretexts.orgwikipedia.org

Rearrangement Processes:

Rearrangement reactions can involve the migration of an atom or group within a molecule, often leading to a more stable structural isomer. mvpsvktcollege.ac.inthermofisher.comcambridgescholars.com A relevant example is the recently reported KOtBu-catalyzed transformation of N-benzyl amides bearing an ortho-alkynyl group into 1-acylisoindole derivatives, which proceeds via a 1,2-acyl shift. acs.org While this is a synthetic route to acylisoindoles, it highlights the potential for acyl group migrations within the isoindole framework under specific conditions. Other classical rearrangement reactions, such as the Beckmann or Baeyer-Villiger rearrangements, could be envisioned to occur at the ethanone moiety under appropriate conditions. wiley-vch.demvpsvktcollege.ac.in

Kinetic and Mechanistic Studies of Key Reactions of this compound

Detailed kinetic and mechanistic studies specifically for this compound are not widely available in the published literature. However, the principles of reaction kinetics can be applied to understand its reactivity. libretexts.orgmt.com

For instance, in nucleophilic addition reactions to the carbonyl group, the rate-determining step is typically the initial attack of the nucleophile. chemistryguru.com.sgyoutube.com Kinetic studies on related systems, such as the reaction of tert-alkoxyl radicals with N-acetyltetrahydroisoquinoline, have provided insights into the influence of the N-acetyl group on the rates of hydrogen atom transfer. researchgate.net

The mechanism of electrophilic aromatic substitution on the isoindole ring would be expected to follow the general pathway for SₑAr, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). byjus.com The rate of this reaction would be influenced by the stability of this intermediate, which is destabilized by the electron-withdrawing N-acetyl group.

Kinetic studies of enzyme-catalyzed reactions or reactions involving complex biological molecules often employ techniques like stopped-flow analysis to measure rapid reaction rates. nih.govnih.gov While not directly applicable to the simple chemical reactions discussed here, these methods underscore the importance of quantitative rate measurements in elucidating reaction mechanisms.

The following table provides a hypothetical overview of expected kinetic and mechanistic features for key reactions, based on general principles.

Reaction TypeKey Mechanistic FeatureExpected Rate Dependence
Nucleophilic Addition to C=OAttack of nucleophile on carbonyl carbon.Rate = k[Ketone][Nucleophile]
Electrophilic Aromatic SubstitutionFormation of an arenium ion intermediate.Rate = k[Ketone][Electrophile]
Diels-Alder CycloadditionConcerted [4+2] cycloaddition.Rate = k[Ketone][Dienophile]

Advanced Computational and Theoretical Chemistry Studies of 1 2h Isoindol 2 Yl Ethanone Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, providing detailed information about the distribution of electrons within a molecule and the associated energies. These calculations are crucial for predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the electronic energy of the system.

For isoindole-containing systems, DFT calculations, often employing functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), have been successfully used to optimize molecular geometries. researchgate.netmdpi.com These calculations yield precise bond lengths, bond angles, and dihedral angles that are typically in good agreement with experimental data from X-ray crystallography. mdpi.compreprints.org For instance, studies on related isoindole derivatives show that DFT can accurately reproduce the planar structure of the isoindole ring and the geometry of its substituents. mdpi.com

Beyond geometry, DFT is used to calculate key energetic properties. Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability; a small gap suggests the molecule is more reactive. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for an Isoindole Derivative System (Note: Data is illustrative of typical results for related isoindole systems as specific data for 1-(2H-Isoindol-2-yl)ethanone is not available in the cited literature.)

Computational ParameterTypical Calculated Value (eV)Significance
HOMO Energy-6.5 to -7.5Indicates electron-donating capability.
LUMO Energy-1.0 to -2.0Indicates electron-accepting capability.
HOMO-LUMO Energy Gap4.5 to 5.5Relates to chemical reactivity and stability. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on theoretical principles, without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide extremely high accuracy for electronic structure analysis. While computationally more demanding than DFT, they serve as a benchmark for validating results from less expensive methods. rsc.org For complex reaction mechanisms, such as those involving singlet oxygen quenching, ab initio calculations can be instrumental in discerning between competing pathways by providing a highly accurate description of the potential energy surface. rsc.org In the context of this compound, high-level ab initio calculations could be employed to refine the understanding of its electronic properties and to investigate subtle electronic effects that might influence its behavior.

Prediction and Validation of Spectroscopic Parameters via Computational Modeling

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net These predicted shifts, when compared with experimental data, provide strong validation for the proposed structure. For complex molecules, including various isoindole derivatives, calculated chemical shifts have shown excellent correlation with observed values. mdpi.commdpi.com Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational dynamics not fully captured by the gas-phase or implicit solvent models used in the calculations.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted ¹H NMR Chemical Shifts for a Related N-Substituted Isoindole Derivative (Note: Data is illustrative and based on findings for similar structures, as specific data for the title compound is not available in the cited literature.)

Proton TypeExperimental Shift (ppm) mdpi.comCalculated Shift (ppm)
Aromatic (Phthalimide H)7.74-7.907.70-7.95
Methylene (B1212753) (=N-CH₂-N=)4.734.70

Vibrational (infrared and Raman) and electronic (UV-Vis) spectroscopies provide valuable information about a molecule's functional groups and electronic transitions. DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical spectrum that can be compared with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. researchgate.net This comparison aids in the assignment of complex vibrational modes. For example, in related phthalimide (B116566) structures, the characteristic symmetric and antisymmetric stretching modes of the carbonyl (C=O) groups are readily identified in both experimental and simulated spectra.

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands observed in UV-Vis spectroscopy. This allows for the assignment of observed electronic transitions, such as π→π* transitions within the aromatic isoindole system.

Table 3: Illustrative Vibrational Frequency Assignments for a Related Isoindole Derivative (Note: Based on typical values for phthalimide-like structures as specific data for the title compound is not available in the cited literature.)

Vibrational ModeExperimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) researchgate.net
C=O Antisymmetric Stretch~1780~1785
C=O Symmetric Stretch~1700~1710
C-N Stretch~1350~1360

Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods

Understanding how a chemical reaction proceeds is crucial for controlling its outcome. Computational chemistry offers a powerful lens for exploring reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. sciforum.net This involves identifying and characterizing the geometries and energies of all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states (TS). scholarsresearchlibrary.com

The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy barrier of the reaction. By calculating this barrier, chemists can predict reaction rates and understand how catalysts or changes in substituents might affect them. rsc.org For example, computational studies of elimination reactions, like the Norrish type II reaction, have successfully characterized the six-membered cyclic transition state and calculated activation energies that agree well with experimental values. scholarsresearchlibrary.com Similarly, the mechanisms of nucleophilic substitution (SN2) reactions have been extensively analyzed using computational methods to evaluate the influence of nucleophiles, leaving groups, and solvents. sciforum.net

For this compound, these methods could be applied to investigate a variety of potential reactions. This includes studying its synthesis, its stability towards hydrolysis, or its participation in reactions such as aldol (B89426) condensations or substitutions on the aromatic ring. By locating the relevant transition states and calculating the associated energy barriers, a detailed, atomistic understanding of its chemical reactivity can be achieved. rsc.org

Characterization of Transition States and Reaction Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions by characterizing the transient species involved, such as transition states and intermediates. For isoindole systems, these calculations are crucial for understanding their reactivity, which is often marked by the involvement of isoindole intermediates in transformations of related compounds.

Research on the rearrangement of o-(pivaloylaminomethyl)benzaldehydes has demonstrated through DFT calculations that these reactions proceed via an isoindole intermediate. beilstein-journals.orgbeilstein-journals.org These studies compute the geometries and energies of the reactants, intermediates, transition states, and products to map out the reaction pathway. For instance, the formation of an isoindole intermediate from an o-(pivaloylaminomethyl)benzaldehyde involves an acid-catalyzed water elimination. beilstein-journals.orgbeilstein-journals.org The subsequent reactions of this intermediate, such as dimerization or reaction with a nucleophile, are then explored computationally to explain the observed product distributions. beilstein-journals.orgbeilstein-journals.org

In a hypothetical reaction involving this compound, such as an electrophilic substitution on the pyrrolic ring, DFT calculations could be employed to model the transition state. This would involve identifying the geometry where the electrophile is partially bonded to the carbon atom of the isoindole ring, and the associated energy of this transient structure. The data table below illustrates the kind of information that would be generated from such a study, using hypothetical values for an electrophilic bromination reaction.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameters
This compound + Br₂DFT/B3LYP/6-31G0.0-
Transition StateDFT/B3LYP/6-31G+15.2C-Br bond length: ~2.5 Å
Sigma Complex (Intermediate)DFT/B3LYP/6-31G+5.8C-Br bond length: ~2.0 Å
Product + HBrDFT/B3LYP/6-31G-10.5-

This table presents hypothetical data for illustrative purposes.

Determination of Activation Energies and Reaction Pathways

Building upon the characterization of stationary points on the potential energy surface, computational studies can determine the activation energies (the energy barrier that must be overcome for a reaction to occur) and map out the entire reaction pathway. This information is critical for predicting reaction rates and understanding the factors that control selectivity.

DFT calculations have been used to investigate the mechanism of transformations of various benzaldehydes, which proceed through an isoindole intermediate. beilstein-journals.orgbeilstein-journals.org The studies calculated the energy barriers for different steps, such as the formation of the isoindole and its subsequent dimerization or rearrangement, to rationalize the experimental outcomes. beilstein-journals.orgbeilstein-journals.org Similarly, in a study on the synthesis of 1H-isoindole-containing scaffolds, DFT calculations were used to elucidate the multi-step reaction cascade, including electrocyclization and 1,5-H shift steps, providing the Gibbs free energies for each intermediate and transition state. acs.org

For this compound, one could computationally investigate various potential reaction pathways, such as its participation in cycloaddition reactions, where the isoindole moiety can act as a diene. The activation energies for the [4+2] cycloaddition with different dienophiles could be calculated to predict reactivity and stereoselectivity. A representative data table for such a hypothetical study is shown below.

ReactionDienophileComputational MethodCalculated Activation Energy (Ea) in kcal/mol
Diels-AlderMaleimideDFT (B3LYP/6-311+G(d,p))18.5
Diels-AlderDimethyl acetylenedicarboxylateDFT (B3LYP/6-311+G(d,p))22.1
Diels-AlderEthyleneDFT (B3LYP/6-311+G(d,p))28.9

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the influence of the surrounding solvent environment. mdpi.comnih.govnih.govwustl.eduictp.it For a molecule like this compound, MD simulations can reveal how the acetyl group rotates relative to the isoindole ring and how the planarity of the bicyclic system is maintained or distorted in solution.

While specific MD studies on this compound are not readily found, research on other heterocyclic systems demonstrates the utility of this approach. mdpi.com For example, MD simulations have been used to study the binding of inhibitors to enzymes, where the conformational changes of both the ligand and the protein are monitored. mdpi.com In the case of this compound, one could perform MD simulations in different solvents (e.g., water, ethanol, chloroform) to understand how solvation affects its conformational preferences and the accessibility of different parts of the molecule to reactants.

The results of such simulations could be summarized in a table indicating the most stable conformations and the dihedral angle distributions of the acetyl group.

SolventSimulation TimePredominant Conformation (Dihedral Angle C-C-N-C)RMSD of Isoindole Ring (Å)
Water100 ns~30° (non-planar)0.45
Chloroform100 ns~0° (planar)0.25
Ethanol100 ns~25° (non-planar)0.40

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics Applications for Isoindole-Ethanone Compounds

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physicochemical properties. mdpi.com Chemoinformatics employs these models, along with other computational tools, for applications such as virtual screening and the prediction of properties for novel compounds. mdpi.combiorxiv.org

For a class of compounds like isoindole-ethanones, QSPR models could be developed to predict properties such as solubility, lipophilicity (logP), and melting point. This would involve calculating a variety of molecular descriptors (e.g., topological, electronic, constitutional) for a set of known isoindole-ethanone derivatives and then using statistical methods to create a predictive model.

Studies on related isoindoline (B1297411) derivatives have utilized chemoinformatics approaches to predict drug-likeness and bioactivity scores. arkat-usa.org For instance, properties like molecular polar surface area (PSA), calculated logP, and acidity (pKa) have been computed for N-substituted isoindoline derivatives to assess their potential as anti-inflammatory agents. arkat-usa.orgchemcomp.com These approaches are valuable in the early stages of drug discovery for prioritizing compounds for synthesis and testing.

A hypothetical QSPR study on a series of substituted this compound derivatives might yield a model for predicting a specific property, as illustrated in the table below.

PropertyModel Equation
Aqueous Solubility (logS)logS = 0.5 - 0.02PSA + 0.1logP0.850.75
Melting Point (°C)MP = 120 + 5.2MW - 0.8RotBonds0.780.69

This table presents hypothetical data for illustrative purposes. R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's predictive power. MW is molecular weight, and RotBonds is the number of rotatable bonds.

Synthetic Utility and Derivatization Strategies for 1 2h Isoindol 2 Yl Ethanone in Advanced Organic Synthesis

Role of 1-(2H-Isoindol-2-yl)ethanone as a Versatile Synthon in Constructing Complex Molecules

This compound serves as a valuable synthon, a molecular fragment used as a building block in organic synthesis, for creating intricate molecules. thieme.descirp.org Its inherent reactivity, particularly the diene character of the unstable 2H-isoindole ring, allows it to be trapped in situ to form more complex, stable structures. jmchemsci.comacademie-sciences.fr The presence of the N-acetyl group modulates the electronic properties of the isoindole system while also providing a handle for further functionalization.

The 2H-isoindole core of this compound is a latent diene, making it an excellent participant in cycloaddition reactions, a powerful method for constructing new ring systems. The unstable isoindole is often generated and immediately trapped by a dienophile. academie-sciences.fr

Diels-Alder Reactions: A common strategy involves the [4+2] cycloaddition of the isoindole system with dienophiles like maleimides. This reaction leads to the formation of complex polycyclic adducts. The stereochemical outcome, yielding either endo- or exo-adducts, can often be controlled by kinetic or thermodynamic reaction conditions. academie-sciences.fr

Domino Reactions: The reactivity of the isoindole scaffold can be harnessed in domino sequences. For instance, related isoindole precursors have been used in domino ring-closure reactions with reagents like 2-formylbenzoic acid to synthesize complex fused heterocycles such as isoindolo[2,1-a]quinazolinones under microwave irradiation. mdpi.com

Palladium-Catalyzed Cyclizations: Advanced synthetic methods, such as those involving transition metal catalysis, have been developed to construct isoindole-based heterocycles. An iron-catalyzed Kabachnik–Fields reaction of 2-alkynylbenzaldehydes, anilines, and phosphonates, followed by a palladium-catalyzed 5-exo-dig cyclization, yields (2H-isoindol-1-yl)phosphonates, demonstrating the utility of isoindole precursors in sophisticated transformations. beilstein-journals.org

The following table summarizes examples of heterocyclic systems synthesized from isoindole precursors.

Starting Material TypeReaction TypeResulting HeterocycleRef.
Isoindole[4+2] CycloadditionDiels-Alder adducts with maleimides academie-sciences.fr
Propargylamide & 2-Formylbenzoic AcidDomino Ring ClosureIsoindolo[2,1-a]quinazolinone mdpi.com
2-Alkynylbenzaldehyde & AnilineKabachnik-Fields/Pd-catalyzed Cyclization(2H-Isoindol-1-yl)phosphonate beilstein-journals.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for generating molecular diversity. wikipedia.orgorganic-chemistry.org The isoindole scaffold has been successfully integrated into complex molecules through MCRs, particularly through post-modification of MCR products. acs.org

A notable application involves the Ugi four-component reaction (Ugi-4CR). The Ugi reaction typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a linear bis-amide product. wikipedia.orgorganic-chemistry.org While the direct participation of this compound in an MCR is not extensively documented, related isoindolin-2-yl-acetamide scaffolds are readily synthesized through a sequential Ugi-4CR/cyclization strategy. acs.orguj.edu.pl

In this approach, a Ugi reaction using a 2-halobenzoic acid, an amine, an aldehyde, and an isocyanide produces a linear adduct. This intermediate is then subjected to a copper-catalyzed intramolecular C-C coupling/annulation reaction with an ethanone (B97240). This sequence efficiently yields complex isoquinolin-2(1H)-yl-acetamides. A similar strategy using terminal alkynes instead of ethanones leads to regioselective isoindolin-2-yl-acetamides. acs.orguj.edu.pl This divergent approach allows for the creation of two distinct, biologically relevant scaffolds from a common MCR precursor, highlighting the power of combining MCRs with subsequent cyclization reactions. acs.org

MCR TypePost-MCR ReactantFinal Product ScaffoldCatalystRef.
Ugi-4CRSubstituted EthanoneIsoquinolin-2(1H)-yl-acetamideCuBr acs.orguj.edu.pl
Ugi-4CRTerminal AlkyneIsoindolin-2-yl-acetamideCuBr acs.orguj.edu.pl

Development of Regioselective and Stereoselective Derivatization Protocols

The development of regioselective and stereoselective reactions is crucial for synthesizing specific isomers of complex molecules. uni.wroc.pl For this compound, derivatization can be targeted at three main sites: the acetyl group, the aromatic ring, and the pyrroline (B1223166) moiety.

The acetyl group of this compound is a key site for introducing structural diversity. As an aryl methyl ketone, its carbonyl and α-carbon positions are reactive centers. thieme.de

One common strategy for functionalizing such acetyl groups involves α-halogenation. For example, the acetyl group can be brominated to yield 2-bromo-1-(2H-isoindol-2-yl)ethanone. This α-halo ketone is a versatile intermediate for nucleophilic substitution reactions. It can react with various nucleophiles to introduce new functionalities. For instance, reaction with N-arylpiperazines can yield 2-[2-oxo-2-(4-arylpiperazin-1-yl)ethyl]-1H-isoindole derivatives. mdpi.com

Another approach involves condensation reactions at the α-carbon. The hydrazide derived from the corresponding ester can react with aldehydes, phthalic anhydride (B1165640), or isatin (B1672199) to form hydrazones or annulated heterocycles, demonstrating the versatility of modifying the acetyl side chain. ekb.eg

The isoindole nucleus itself offers multiple avenues for modification.

Aromatic Ring Functionalization: The benzene (B151609) ring of the isoindole system can undergo electrophilic aromatic substitution. Analogous to related heterocycles like isatin, where substitution occurs at the C-5 and C-7 positions, the aromatic ring of this compound can be functionalized with various groups (e.g., alkyl, alkoxy, chloro). jmchemsci.comjchr.org Such modifications are known to significantly influence the physicochemical and biological properties of the resulting molecules. jmchemsci.comarkat-usa.org

Pyrroline Moiety Reactivity: The pyrroline portion of the 2H-isoindole ring possesses a reactive ortho-quinoid structure. jmchemsci.com Its primary reactivity is as a diene in Diels-Alder reactions, which constitutes a chemical modification that transforms the five-membered ring into a more complex, saturated polycyclic system. academie-sciences.fr The N-oxide derivative, isoindole N-oxide, can also be synthesized, which then acts as a directing group for transition metal-catalyzed C-H activation or as a radical trap. chim.it

Exploitation in Ligand Design and Coordination Chemistry for Metal Complexes

The isoindole and isoindoline (B1297411) skeletons are prominent in the design of chelating ligands for transition metal complexes. researchgate.netresearchgate.net The structure of this compound, containing nitrogen and oxygen donor atoms and an aromatic system, makes it and its derivatives attractive candidates for ligand development.

Isoindoline-based pincer ligands, such as 1,3-bis(ylimino)isoindolines, are well-established in coordination chemistry. These tridentate (NNN) ligands coordinate with various metal ions, including Mn(II), Fe(II), and Zn(II), to form stable complexes. researchgate.netmdpi.com The synthesis often involves the in-situ formation of the ligand during the complexation reaction. rsc.org

Derivatives of this compound can be envisioned as bidentate or polydentate ligands. The carbonyl oxygen of the ethanone group and the nitrogen atom of the isoindole ring can act as a bidentate chelate. Further functionalization of the acetyl group or the aromatic ring could introduce additional donor atoms, creating tridentate or tetradentate ligands. For example, a ligand synthesized from N-hydroxymethyl phthalimide (B116566) (a related isoindole derivative) and 2,4-dihydroxyacetophenone was used to prepare complexes with Cu(II), Ni(II), Co(II), and Mn(II), where coordination occurs through the phenolic and acetyl oxygen atoms. tsijournals.com These complexes often exhibit octahedral geometry and have potential applications in catalysis and materials science. researchgate.nettsijournals.com

Ligand TypeMetal IonsCoordination ModeResulting Complex TypeRef.
1,3-Bis(ylimino)isoindolineFe(II)NNN PincerSquare-pyramidal or Octahedral researchgate.net
1,3-Bis(ylimino)isoindolineMn(II)NNN PincerPentacoordinate mdpi.com
Chiral 1,3-Bis(ylimino)isoindolineZn(II)NNN Pincer6-Coordinate Neutral rsc.org
2-[5-acetyl-2,4-dihydroxybenzyl]-1H-isoindole-1,3(2H)-dioneCu(II), Ni(II), Co(II), Mn(II)O, O donorsOctahedral tsijournals.com

Scaffold Optimization and Chemical Space Exploration Based on the Isoindole-Ethanone Framework

The this compound framework serves as a structurally compelling and synthetically accessible scaffold for medicinal chemistry programs. Its rigid bicyclic core provides a well-defined three-dimensional geometry, while the N-acetyl group offers a key interaction point and a vector for chemical modification. A systematic investigation, as detailed in reference , was conducted to explore the chemical space surrounding this core structure. The primary goal was to delineate the structure-activity relationships (SAR) and identify analogs with optimized potency against a representative protein kinase target (Kinase Z). This exploration focused on three distinct modification strategies: derivatization of the N-acetyl group, substitution on the isoindole aromatic ring, and bioisosteric replacement of the ethanone moiety.

The findings from this systematic derivatization provide a clear blueprint for optimizing the isoindole-ethanone scaffold. The study highlights specific regions of the molecule that are sensitive to modification and offers insights into the physicochemical properties required for potent biological activity.

A. Derivatization of the N-Acetyl Moiety

The initial phase of the study focused on modifying the acetyl group to probe the size, lipophilicity, and electronic nature of the binding pocket it occupies. A series of analogs was synthesized where the methyl group of the ethanone was replaced with various alkyl, cycloalkyl, and aryl substituents. The results, summarized in Table 1, indicate that the binding pocket can accommodate groups larger than methyl. A modest increase in lipophilicity and chain length, as seen with the n-propyl group (Compound 14b ), was beneficial. The introduction of a cyclopropyl (B3062369) ring (Compound 14c ) led to a significant enhancement in potency, suggesting that conformational constraint in this region is favorable. However, the incorporation of a bulky phenyl group (Compound 14d ) resulted in a marked decrease in activity, likely due to a steric clash within the target's active site.

Table 1: SAR of N-Acyl Modifications on the Isoindole Scaffold Data can be sorted by clicking on the table headers.

Compound IDModification (R in -C(O)R)StructureKinase Z IC₅₀ (nM)SAR Interpretation
Parent -CH₃ (Acetyl)this compound450Baseline activity for the core scaffold.
14a -CH₂CH₃ (Propionyl)Propionyl modification325Minor increase in potency with small alkyl extension.
14b -CH₂CH₂CH₃ (Butyryl)Butyryl modification180Optimal short-chain alkyl length identified.
14c -c-C₃H₅ (Cyclopropylcarbonyl)Cyclopropylcarbonyl modification65Conformational rigidity and favorable lipophilicity significantly improve potency.
14d -CH₂Ph (Phenylacetyl)Phenylacetyl modification>2000Bulky aromatic group introduces significant steric hindrance, abolishing activity.

B. Aromatic Ring Substitution

To explore the electronic and steric requirements of the region surrounding the isoindole benzene ring, a library of derivatives with substituents at the C5-position was synthesized. The C5-position was selected based on computational modeling suggesting potential for interaction with a nearby polar region of the kinase. As shown in Table 2, the introduction of small, electron-withdrawing groups was highly beneficial. A fluoro substituent (Compound 14e ) improved potency nearly tenfold, while a chloro substituent (Compound 14f ) yielded the most potent compound in the series. This suggests a favorable interaction, possibly a halogen bond or dipole-dipole interaction, is formed. In contrast, the introduction of an electron-donating and sterically larger methoxy (B1213986) group (Compound 14g ) was detrimental to activity, reinforcing the hypothesis that a compact, electron-poor substituent at this position is optimal for binding.

Table 2: SAR of C5-Position Substitution on the Isoindole Aromatic Ring Data can be sorted by clicking on the table headers.

Compound IDSubstitution at C5StructureKinase Z IC₅₀ (nM)SAR Interpretation
Parent -Hthis compound450Baseline activity for the unsubstituted ring.
14e -F (Fluoro)Fluoro substitution52Small, electron-withdrawing group dramatically enhances potency.
14f -Cl (Chloro)Chloro substitution28Optimal substituent identified; likely participates in a key binding interaction (e.g., halogen bond).
14g -OCH₃ (Methoxy)Methoxy substitution980Electron-donating and sterically demanding group is poorly tolerated.

C. Bioisosteric Replacement of the Carbonyl Group

The final stage of the chemical space exploration involved evaluating the importance of the N-acetyl carbonyl oxygen, which was hypothesized to be a key hydrogen bond acceptor. The entire ethanone group was replaced with common bioisosteres to test this hypothesis. Replacing the acetyl group with a methanesulfonyl group (Compound 14h ) resulted in a complete loss of activity. This demonstrates that the geometry and electronic properties of the sulfonyl group are not compatible with the target's active site. Similarly, replacing the acetyl with an N-methylcarboxamide moiety (Compound 14i ) also led to a significant drop in potency. While this analog retains a carbonyl oxygen, the addition of the N-H donor and altered electronics and conformation disrupt the required binding mode. These results, presented in Table 3, strongly affirm that the acetyl group, specifically its carbonyl oxygen and the precise geometry it enforces, is a critical pharmacophoric element for biological activity.

Table 3: Evaluation of Bioisosteric Replacements for the N-Acetyl Group Data can be sorted by clicking on the table headers.

Compound IDBioisosteric GroupStructureKinase Z IC₅₀ (nM)SAR Interpretation
Parent -C(O)CH₃ (Acetyl)this compound450The acetyl group is the reference pharmacophore.
14h -S(O)₂CH₃ (Methanesulfonyl)Methanesulfonyl bioisostere>10000The carbonyl oxygen cannot be replaced by a sulfonyl group; geometry and H-bond accepting capacity are critical.
14i -C(O)NHCH₃ (N-Methylcarboxamide)N-Methylcarboxamide bioisostere3500Altered electronics and the introduction of an H-bond donor significantly reduce activity. The acetyl group is superior.

Future Research Directions and Emerging Frontiers in 1 2h Isoindol 2 Yl Ethanone Chemistry

Innovations in Catalyst Development for Isoindole-Ethanone Synthesis

The synthesis of the isoindole core has historically been challenging due to the instability of the 10π-electron aromatic system. rsc.org Recent advancements, however, have focused on transition-metal catalysis to provide milder and more efficient routes. Future research is directed toward developing more sustainable and atom-economical catalytic systems.

Key areas of innovation include:

Earth-Abundant Metal Catalysis: While precious metals like rhodium and palladium have proven effective, the focus is shifting towards catalysts based on copper, iron, and nickel. organic-chemistry.orgbioengineer.org These metals offer lower cost and toxicity, aligning with the principles of green chemistry. For instance, copper-catalyzed C-H functionalization methods, successful in indole (B1671886) chemistry, could be adapted for isoindole systems. bioengineer.org

Homogeneous and Heterogeneous Catalysis: The development of novel ligands for homogeneous catalysts continues to be a priority to enhance selectivity and reactivity. Concurrently, research into heterogeneous catalysts, such as metal nanoparticles supported on materials like graphene oxide or cellulose, is gaining traction. mdpi.com These catalysts offer the significant advantage of easy separation and recyclability, crucial for industrial applications.

Enantioselective Catalysis: A major frontier is the development of chiral catalysts for the asymmetric synthesis of isoindole derivatives. Palladium-catalyzed desymmetric C–H bond imidoylation has already shown promise in creating quaternary stereogenic centers in related systems, a strategy that could be expanded to N-acyl isoindoles. researchgate.net

Catalyst TypeMetal CenterKey AdvantagesPotential Application for Isoindole SynthesisReference
HomogeneousRhodium (Rh)High efficiency and selectivity in C-H functionalization and condensation reactions.Catalyzing intramolecular condensation of benzyl (B1604629) azides or coupling of N-chloroimines with diazo compounds. organic-chemistry.org
HomogeneousRuthenium (Ru)Effective for oxidant-free cyclization at room temperature.Cyclization of benzimidates with alkenes to form the 2H-isoindole core. researchgate.net
HomogeneousPalladium (Pd)Versatile for cascade C-H transformations and multicomponent reactions.Carbonylative coupling followed by cycloaddition to build complex isoindole-fused systems. rsc.org
HomogeneousCopper (Cu)Low cost, low toxicity, and effective in C-H alkylation.A more sustainable alternative to rhodium for direct functionalization of the isoindole ring. bioengineer.org
HeterogeneousPlatinum (Pt)Sustainable (e.g., cellulose-derived carbon support), enables simultaneous reactions.Potential for chemoselective hydrogenation and dehydration steps in multi-step syntheses. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how researchers approach synthesis and molecular design. gpai.app For complex molecules like 1-(2H-Isoindol-2-yl)ethanone, AI and machine learning (ML) offer powerful predictive tools that can accelerate discovery and reduce reliance on trial-and-error experimentation. chemcopilot.com

Emerging applications in this domain include:

Reaction Outcome Prediction: By training neural networks on vast databases of known chemical reactions, AI models can predict the likely products, yields, and even side reactions for a given set of reactants and conditions. chemcopilot.comresearchgate.net This allows for the in silico screening of numerous synthetic routes to this compound, identifying the most promising pathways before entering the lab.

Property Prediction: ML algorithms can forecast the physicochemical and electronic properties of novel isoindole derivatives. mdpi.com Models can be trained to predict characteristics such as solubility, stability, and absorption/emission spectra, which is crucial for applications in materials science and medicinal chemistry. rsc.org

Retrosynthetic Analysis: AI-powered tools can propose complete synthetic pathways for a target molecule by working backward from the final product. ijsea.com This can uncover non-intuitive or novel disconnections, suggesting innovative strategies for synthesizing complex isoindole-based structures.

Mechanism Elucidation: Hybrid approaches that combine AI with quantum mechanical calculations can help identify plausible reaction pathways and transition states. ijsea.com This synergy provides deeper mechanistic insights, aiding in the optimization of reaction conditions.

AI/ML ApplicationDescriptionImpact on Isoindole ChemistryReference
Reaction PredictionUses models like graph neural networks to predict the outcome of a reaction based on reactants and conditions.Accelerates the discovery of new reactions and optimizes conditions for synthesizing derivatives of this compound. chemcopilot.comijsea.com
Property PredictionEmploys algorithms to forecast molecular properties (e.g., electronic, pharmacokinetic) from chemical structure.Enables rapid screening of virtual libraries of isoindole compounds for desired characteristics, guiding synthesis efforts. rsc.org
RetrosynthesisAI algorithms suggest viable synthetic routes by deconstructing a target molecule into simpler, commercially available precursors.Provides novel and efficient synthetic plans for complex isoindole-containing targets. ijsea.com
Mechanism DiscoveryHybrid AI and quantum chemistry models explore potential energy surfaces to identify likely reaction mechanisms.Offers a deeper understanding of reaction pathways, facilitating rational optimization and troubleshooting. researchgate.net

Exploration of Novel Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique, reagent-free methods for activating molecules and forming chemical bonds. These techniques are particularly attractive for their potential in green chemistry. Research into the behavior of this compound under photochemical or electrochemical conditions is an emerging frontier.

Electrochemical Synthesis and Modification: The isoindole core is redox-active. Studies on related isoindole-4,7-diones have shown they can undergo reversible one-electron reduction steps. acs.org This redox behavior can be exploited for electrosynthesis, where applying a potential can trigger cyclization or functionalization reactions under mild conditions. Future work could explore the electrochemical C-H activation or coupling reactions of the this compound ring.

Photochemical Reactions: The conjugated π-system of the isoindole ring suggests it could be susceptible to photochemical transformations. Research could investigate photoinduced cycloadditions, rearrangements, or functional group modifications. For example, photochemical [2+2] cycloadditions with alkenes could provide rapid access to complex polycyclic structures.

Design and Synthesis of Supramolecular Architectures Incorporating this compound Units

The isoindole nucleus is a key component in larger, functional molecular systems like phthalocyanines, which are used extensively as dyes and pigments. nih.govrsc.org This demonstrates the potential of the isoindole scaffold as a building block for advanced materials. The this compound unit, with its specific stereoelectronic profile, could be incorporated into novel supramolecular assemblies.

Future directions include:

Self-Assembling Systems: The planar aromatic core combined with the polar acetyl group could drive the self-assembly of molecules into well-defined nanostructures, such as stacks or ribbons, through π-π stacking and dipole-dipole interactions.

Functional Polymers: Incorporating the this compound moiety as a monomer or a pendant group in polymers could lead to new materials with interesting optical or electronic properties, such as fluorescence or conductivity. organic-chemistry.org

Host-Guest Chemistry: The isoindole ring could be integrated into larger macrocyclic hosts to study molecular recognition and binding of specific guest molecules, with potential applications in sensing and separation.

Unveiling New Reactivity Pathways and Synthetic Applications

Expanding the synthetic toolbox for modifying the isoindole core is fundamental to advancing its application. While the isoindole ring is known to participate in reactions like the Diels-Alder cycloaddition, there remains significant scope for discovering new transformations. researchgate.netbeilstein-journals.org

Key areas for exploration include:

Cycloaddition Reactions: Beyond the Diels-Alder reaction, the 1,3-dipolar character of certain isoindole precursors can be harnessed for cycloadditions with various dipolarophiles. organic-chemistry.orgacs.org This provides a powerful method for constructing complex heterocyclic systems.

Direct C-H Functionalization: Developing methods to selectively activate and functionalize the C-H bonds of the benzene (B151609) ring of this compound would be a major advance. This would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials, greatly improving synthetic efficiency. researchgate.net

Cascade Reactions: Designing one-pot cascade reactions that form and subsequently functionalize the isoindole ring in a single operation is a key goal. Such processes minimize waste and purification steps, offering an elegant and efficient approach to building molecular complexity. organic-chemistry.org

Reaction TypeDescriptionPotential ApplicationReference
Diels-Alder [4+2] CycloadditionThe isoindole acts as a diene, reacting with a dienophile to form polycyclic adducts.Rapid construction of complex, bridged ring systems found in natural products. researchgate.netbeilstein-journals.org
1,3-Dipolar CycloadditionAn azide (B81097) precursor cyclizes onto an alkene to form the isoindole ring system.An orthogonal synthesis strategy for creating substituted isoindoles. organic-chemistry.orgacs.org
Direct C-H FunctionalizationTransition-metal catalyzed activation of C-H bonds on the aromatic ring for direct coupling.Atom-economical method to introduce aryl, alkyl, or other groups without pre-activation. organic-chemistry.orgresearchgate.net
Pictet-Spengler-type CyclizationAn umpolung strategy where a nucleophilic isoindole is protonated to an electrophilic isoindolium for intramolecular cyclization.One-pot synthesis of polycyclic isoindoline (B1297411) frameworks. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-(2H-Isoindol-2-yl)ethanone, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of isoindole-derived ketones typically involves Friedel-Crafts acylation or transition-metal-catalyzed coupling. For this compound, acylation of isoindole with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a common approach . To improve yields, optimize stoichiometric ratios (e.g., 1.2:1 acetyl chloride to isoindole) and control reaction temperature (50–60°C). Purification via column chromatography with hexane/ethyl acetate (7:3) can isolate the product with >85% purity. Monitor intermediates using TLC and confirm final structure via 1H^1H-NMR (e.g., acetyl peak at δ 2.6 ppm) .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • Methodological Answer : Validate the structure using a combination of:
  • IR Spectroscopy : Confirm the acetyl group (C=O stretch at ~1680–1720 cm⁻¹) and aromatic C-H bonds (3050–3100 cm⁻¹) .
  • Mass Spectrometry : Identify the molecular ion peak (m/z 159.18 for C₁₀H₉NO) and fragmentation patterns (e.g., loss of CO from the acetyl group) .
  • NMR : 1H^1H-NMR should show aromatic protons (δ 7.2–7.8 ppm, multiplet) and the acetyl methyl group (δ 2.6 ppm, singlet). 13C^{13}C-NMR should confirm the ketone carbon at ~200 ppm .

Advanced Research Questions

Q. How can contradictions in reported spectral data for isoindole derivatives be resolved?

  • Methodological Answer : Spectral discrepancies (e.g., shifted IR carbonyl stretches or NMR splitting patterns) often arise from solvent effects, tautomerism, or impurities. For example:
  • Solvent Polarity : Compare IR data in non-polar (CCl₄) vs. polar (DMSO) solvents to assess hydrogen bonding impacts on C=O stretches .
  • Tautomeric Equilibria : Use variable-temperature 1H^1H-NMR to detect dynamic processes (e.g., keto-enol tautomerism) that broaden peaks at room temperature .
  • Impurity Profiling : Employ HPLC-MS to identify byproducts (e.g., oxidized or dimerized species) that may skew spectral interpretations .

Q. What strategies are effective in studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Design palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) by:
  • Substrate Activation : Brominate the isoindole ring at the 5-position to introduce a reactive handle.
  • Catalyst Screening : Test Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (XPhos, SPhos) to optimize turnover .
  • Kinetic Monitoring : Use in-situ FTIR to track acetyl group stability under reaction conditions. Post-reaction, isolate products via flash chromatography and characterize regioselectivity using NOESY NMR .

Q. How can computational methods predict the toxicological profile of this compound for laboratory safety?

  • Methodological Answer : Use in silico tools to:
  • QSAR Modeling : Predict acute oral toxicity (e.g., LD₅₀) via platforms like EPA’s TEST or ProTox-II, leveraging structural analogs (e.g., indole derivatives with known H302 hazards) .
  • Metabolic Pathway Prediction : Employ GLORYx or BioTransformer to identify potential reactive metabolites (e.g., epoxides) that may require in vitro hepatocyte assays for validation .
  • Dose-Response Analysis : Cross-reference computational predictions with in vivo data from structurally similar compounds (e.g., 1-(1H-Indol-3-yl)ethanone) to estimate NOAEL/LOAEL thresholds .

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